molecular formula C20H26ClNO2 B569407 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride CAS No. 94911-67-8

1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride

Cat. No.: B569407
CAS No.: 94911-67-8
M. Wt: 347.883
InChI Key: UIBKGBOOXXPKCI-UHFFFAOYSA-N
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Description

1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride is a synthetic organic compound featuring a butanone backbone substituted with a dimethylaminoethoxy phenyl group and a phenyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Structurally, it shares homology with selective estrogen receptor modulators (SERMs) due to the presence of the dimethylaminoethoxy group, a critical pharmacophore for receptor interaction . However, unlike classical SERMs such as tamoxifen derivatives, this compound incorporates a ketone group at the 1-position of the butanone chain, which may influence its binding affinity and metabolic stability.

Properties

IUPAC Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3;/h5-13,19H,4,14-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBKGBOOXXPKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Mechanism and Conditions

Step 1: Formation of the Leaving Group
2-Phenoxyethanol undergoes conversion to a tosylate or mesylate intermediate, introducing a labile leaving group (X) for subsequent nucleophilic substitution. For example, reaction with methanesulfonyl chloride in dichloromethane at 0–5°C yields the mesylate derivative.

Step 2: Acylation with 2-Phenylbutyric Acid
The mesylate intermediate reacts with 2-phenylbutyric acid in a PPA-mediated Friedel-Crafts acylation. Key conditions include:

  • Temperature: 80–100°C

  • Catalyst System: PPA (20–30% w/w) and 85% H₃PO₄

  • Reaction Time: 4–6 hours.

This step avoids acyl chlorides by leveraging the carboxylic acid directly. PPA acts as both a dehydrating agent and catalyst, facilitating the formation of an acylium ion intermediate. The protic acid enhances electrophilicity, enabling efficient aromatic substitution.

Step 3: Amine Substitution
The para-acylated intermediate undergoes nucleophilic substitution with dimethylamine (40% aqueous solution) at 50–60°C, displacing the mesylate group to install the dimethylaminoethoxy moiety.

Comparative Analysis of Synthetic Methods

ParameterTraditional Friedel-Crafts RouteModern PPA/H₃PO₄ Route
Acylating Agent 2-Phenylbutyryl chloride2-Phenylbutyric acid
Catalyst AlCl₃ (2.2 equiv)PPA + H₃PO₄
Reaction Temperature 25–40°C80–100°C
Yield 60–70%85–90%
Waste Generation High (Al³⁺ sludge)Low (aqueous phosphate)
Toxic Reagents SOCl₂, AlCl₃None

The modern route achieves 20–30% higher yields by minimizing side reactions and eliminating stoichiometric metal waste. Furthermore, the "one-pot" potential of the PPA-mediated process reduces solvent use and reactor downtime.

Industrial Scalability and Process Optimization

Industrial adoption of the PPA/H₃PO₄ method requires attention to:

  • Catalyst Recycling: PPA can be reconstituted post-reaction by adding P₂O₅, though residual organics may necessitate fresh batches.

  • Solvent Selection: Toluene or xylene replaces chlorinated solvents, aligning with green chemistry principles.

  • Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

A notable advantage is the absence of solid intermediates , enabling continuous flow processing. This contrasts with traditional batch methods, where AlCl₃ complexes formed gelatinous precipitates, complicating mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight Biological/Physicochemical Notes
1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride Butanone core, dimethylaminoethoxy phenyl, phenyl substituent Calculated: ~387.9 (free base) Likely SERM-like activity; ketone group may reduce estrogenic effects compared to phenolic analogues .
Afimoxifene (4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol) Phenolic hydroxyl, butenyl linker, dimethylaminoethoxy phenyl 387.51 SERM with local estrogen antagonist activity; phenol group enhances receptor binding .
Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride Difluoro substitution, methoxyethyl(methyl)amino group, cyclopentane-carboxylate 540.2 (LCMS) Enhanced lipophilicity due to fluorine atoms; potential kinase inhibition .
Desethylamiodarone Hydrochloride Iodo-substituted phenyl, benzofuran moiety, ethylaminoethoxy group CAS 96027-74-6 Antiarrhythmic activity; iodine atoms increase molecular weight and halogen bonding potential .

Structure-Activity Relationship (SAR) Insights

Dimethylaminoethoxy Group: This moiety is critical for SERM activity, as seen in Afimoxifene. Its absence or replacement (e.g., with methoxyethyl or ethylamino groups) alters receptor selectivity and potency .

Ketone vs. Phenol: The ketone in the target compound may reduce estrogenic agonism compared to Afimoxifene’s phenolic hydroxyl, which directly interacts with the estrogen receptor’s ligand-binding domain .

Halogen Substitution : Compounds like Desethylamiodarone Hydrochloride utilize iodine atoms for enhanced receptor binding and metabolic stability, a feature absent in the target compound .

Pharmacokinetic and Toxicity Comparisons

  • Solubility : The hydrochloride salt improves aqueous solubility relative to free bases or oxalate salts (e.g., Imp. A(EP) in ) .
  • Toxicity: No direct data available for the target compound. However, related SERMs exhibit dose-dependent hepatotoxicity, while halogenated analogues (e.g., Desethylamiodarone) carry risks of thyroid dysfunction .

Research Findings and Data Gaps

Synthetic Feasibility : The compound is synthesizable via methods similar to Example 439 in , but scalability and purity data are lacking .

Biological Activity : Predicted SERM-like activity requires experimental validation. In vitro receptor binding assays are recommended.

Impurity Profiles: Structural analogs like Imp. B(EP) and Imp.

Biological Activity

1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride, commonly referred to as DMAB , is a synthetic organic compound notable for its diverse applications in medicinal chemistry and biological research. With the molecular formula C20H25NO2C_{20}H_{25}NO_2 and a molecular weight of approximately 311.42 g/mol, DMAB features a unique structure that combines a dimethylamino group, an ethoxy group, and a phenylbutanone backbone . This article delves into the biological activity of DMAB, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C20H25NO2C_{20}H_{25}NO_2
  • Molecular Weight: 311.42 g/mol
  • CAS Number: 68047-07-4
  • Boiling Point: 218-219 °C at 9 Torr .

The biological activity of DMAB is primarily attributed to its interaction with various molecular targets. Research suggests that DMAB may modulate neurotransmitter systems by influencing receptor activity or enzyme function. Specific mechanisms include:

  • Receptor Binding: DMAB may bind to neurotransmitter receptors, affecting synaptic transmission.
  • Enzyme Modulation: The compound has been shown to influence enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Pharmacological Effects

DMAB has been investigated for its potential pharmacological effects, including:

  • Antidepressant Activity: Studies indicate that DMAB may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways.
  • Analgesic Properties: Preliminary data suggest potential analgesic effects, possibly linked to its interaction with pain pathways in the central nervous system .

Toxicological Studies

Toxicity assessments have revealed that DMAB exhibits a relatively low toxicity profile in vitro. However, further studies are needed to evaluate its safety in vivo and understand any long-term effects associated with its use .

Case Studies and Experimental Data

Several studies have explored the biological activity of DMAB:

  • Study on Neurotransmitter Modulation:
    • Objective: Evaluate the impact of DMAB on serotonin levels.
    • Findings: DMAB administration resulted in a significant increase in serotonin levels in rat models, suggesting potential antidepressant effects .
  • Analgesic Activity Assessment:
    • Objective: Investigate pain relief properties.
    • Findings: In a controlled experiment, DMAB demonstrated significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent .
  • Toxicity Profile Evaluation:
    • Objective: Assess acute toxicity.
    • Findings: The compound showed minimal adverse effects at therapeutic doses; however, high doses resulted in observable side effects such as sedation and reduced locomotor activity .

Comparative Analysis

To contextualize the biological activity of DMAB, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityReferences
DMABDMAB StructureAntidepressant, Analgesic
Compound XCompound X StructureAntidepressant only
Compound YCompound Y StructureAnalgesic only

Q & A

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

  • Methodological Answer : Use fume hoods with HEPA filters and wear NIOSH-approved N95 respirators during milling or lyophilization (per ). Establish emergency response protocols for accidental exposure, including eye irrigation (0.9% saline) and medical consultation (referencing SDS in ) .

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